methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate
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Description
“Methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate” is a chemical compound. It is a member of the pyrazole family, which are heterocyclic aromatic organic compounds . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of related compounds involves reactions like Suzuki-Miyaura cross-coupling reactions, transesterification reactions , and Baeyer-Villiger oxidation .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in several reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated pyrazole derivatives for their antileishmanial potential. In a recent study , hydrazine-coupled pyrazoles (including compound 13) demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies supported its efficacy.
Antimalarial Properties
Malaria, transmitted by Plasmodium species via mosquito bites, remains a major global health concern. The same hydrazine-coupled pyrazoles (compounds 14 and 15) exhibited potent inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression . These findings suggest that these derivatives could be promising candidates for novel antimalarial agents.
Boronic Acid Derivatives
The compound’s boronic acid pinacol ester form has been utilized in various reactions. For instance, it has been employed as a reagent for synthesizing aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, and pyridine derivatives acting as TGF-β1 and active A signaling inhibitors . Additionally, it serves as a potential JAK2 inhibitor for myeloproliferative disorders therapy.
Alcohol Dehydrogenase Inhibition
4-Methyl-1H-pyrazole, a related compound, acts as an alcohol dehydrogenase inhibitor. This property has implications in the treatment of methanol and ethylene glycol poisoning .
Intermediate in Organic Synthesis
Researchers have used 4-methyl-1H-pyrazole as an intermediate in organic synthesis. Its versatile reactivity allows for the construction of more complex molecules .
properties
IUPAC Name |
methyl 4-[(3-ethoxy-1-ethylpyrazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-4-19-10-13(15(18-19)23-5-2)14(20)17-12-8-6-11(7-9-12)16(21)22-3/h6-10H,4-5H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAPKQARJBIXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate |
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